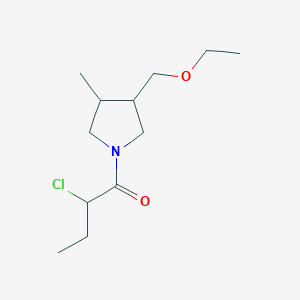
2-Chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)butan-1-one
Vue d'ensemble
Description
2-Chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)butan-1-one, also known as 2-chloro-1-ethyl-4-methylpyrrolidin-1-one, is a synthetic compound with a wide range of applications in the fields of chemistry and biology. It is a highly versatile compound that can be used as a starting material for the synthesis of various compounds and as a reagent in a variety of chemical reactions. In addition, it has been used in scientific research to investigate the mechanism of action and biochemical and physiological effects of various compounds.
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
The compound has been identified in studies focusing on chemical synthesis and the reactivity of related compounds. For instance, it's involved in the modification of 2-trifluoromethyl-1H-benzimidazole, leading to the formation of substances with potential biological activity (Shchegol'kov et al., 2013). Moreover, derivatives of similar chlorinated compounds have been synthesized and evaluated for their potential as analgesics (Rádl et al., 2010).
Catalytic Processes
Studies have also explored the role of related compounds in catalytic processes. For instance, the catalytic activities of certain gold(I) complexes in the hydroamination of alkenes were investigated, demonstrating their effectiveness in such reactions (Zhang, Lee, & Widenhoefer, 2009). Additionally, ionic liquid-based Ru(II)–phosphinite compounds showed significant catalytic activity in the transfer hydrogenation of various ketones, illustrating the potential utility of these systems in organic synthesis (Aydemir et al., 2014).
Photoinduced Reactions
The compound and its derivatives might be involved in photoinduced reactions. For instance, a study on photoinduced direct oxidative annulation of certain diones and propanoates suggested potential applications in the synthesis of polyheterocyclic compounds, which could be relevant for developing new materials or pharmaceuticals (Jin Zhang et al., 2017).
Mécanisme D'action
Target of Action
It is suggested that this compound may have potential antidepressant properties , implying that its targets could be related to neurotransmitter systems in the brain.
Mode of Action
Given its potential antidepressant properties , it might interact with neurotransmitter systems, possibly influencing the reuptake or release of certain neurotransmitters.
Biochemical Pathways
If it does act as an antidepressant, it could potentially affect pathways related to neurotransmitters such as serotonin, dopamine, and norepinephrine .
Result of Action
If it does have antidepressant properties, it could potentially alleviate symptoms of depression by modulating neurotransmitter systems .
Propriétés
IUPAC Name |
2-chloro-1-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO2/c1-4-11(13)12(15)14-6-9(3)10(7-14)8-16-5-2/h9-11H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHBGQWSWFFLEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC(C(C1)COCC)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-cyclopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479912.png)
![2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1479913.png)
![1-Methyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479915.png)
![6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479918.png)
![1-ethyl-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479922.png)
![1-(2-chloroethyl)-6-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479923.png)
![2-(6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1479924.png)
![1-(prop-2-yn-1-yl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479925.png)
![1-Methyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479926.png)
![1-methyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1479928.png)
![1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479929.png)
![1-(prop-2-yn-1-yl)-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479931.png)
![2-(6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1479933.png)
![2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1479935.png)
